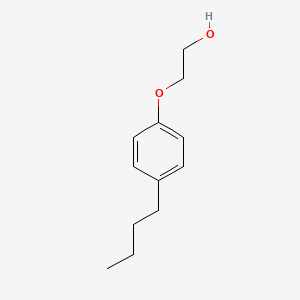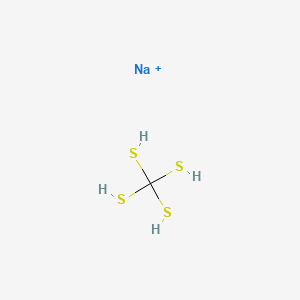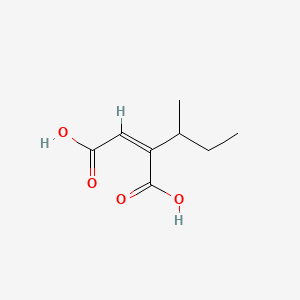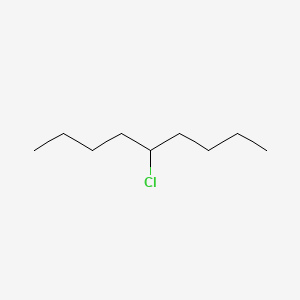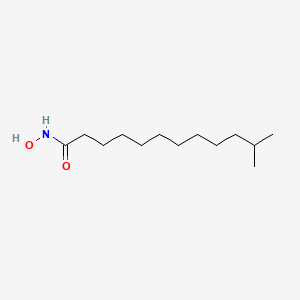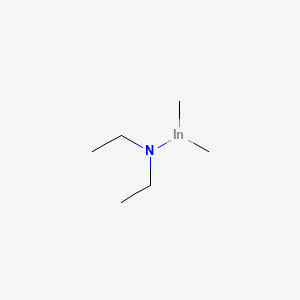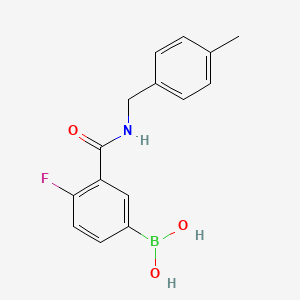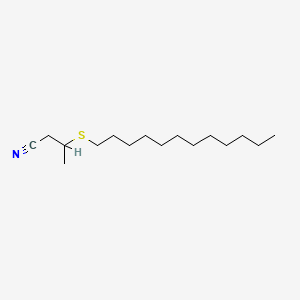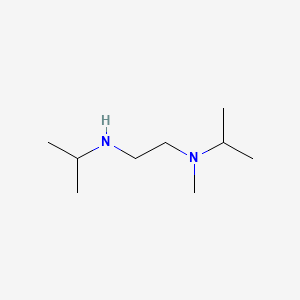
N,N'-Diisopropyl-N-methyl-ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diisopropyl-N-methyl-ethylenediamine: is an organic compound with the molecular formula C9H22N2 . It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by isopropyl and methyl groups. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diisopropyl-N-methyl-ethylenediamine can be synthesized through the alkylation of ethylenediamine with isopropyl and methyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine groups, followed by the addition of isopropyl and methyl halides .
Industrial Production Methods: In industrial settings, the production of N,N’-Diisopropyl-N-methyl-ethylenediamine involves continuous flow reactors where ethylenediamine is reacted with isopropyl and methyl halides in the presence of a base. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N’-Diisopropyl-N-methyl-ethylenediamine can undergo nucleophilic substitution reactions where the nitrogen atoms act as nucleophiles.
Complexation Reactions: It can form coordination complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Complexation: Metal salts such as copper(II) chloride or nickel(II) acetate are used under mild conditions to form stable complexes.
Major Products:
Substitution Reactions: The major products are typically secondary or tertiary amines.
Complexation Reactions: The products are metal-ligand complexes that can be used in various catalytic processes.
Scientific Research Applications
Chemistry: N,N’-Diisopropyl-N-methyl-ethylenediamine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules .
Industry: Industrially, it is used in the production of polymers and as a stabilizer in the formulation of certain chemical products .
Mechanism of Action
The mechanism by which N,N’-Diisopropyl-N-methyl-ethylenediamine exerts its effects is primarily through its ability to act as a ligand and form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved are typically those related to catalytic processes .
Comparison with Similar Compounds
- N,N’-Diisopropylethylenediamine
- N,N’-Dimethylethylenediamine
- N,N’-Diphenylethylenediamine
Comparison:
- N,N’-Diisopropylethylenediamine: Similar in structure but lacks the methyl group, making it less sterically hindered.
- N,N’-Dimethylethylenediamine: Contains two methyl groups instead of isopropyl groups, leading to different steric and electronic properties.
- N,N’-Diphenylethylenediamine: Contains phenyl groups, which significantly alter its reactivity and applications compared to N,N’-Diisopropyl-N-methyl-ethylenediamine .
N,N’-Diisopropyl-N-methyl-ethylenediamine stands out due to its unique combination of isopropyl and methyl groups, which provide a balance of steric hindrance and electronic effects, making it versatile in various chemical applications.
Properties
CAS No. |
90723-13-0 |
|---|---|
Molecular Formula |
C9H22N2 |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
N'-methyl-N,N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H22N2/c1-8(2)10-6-7-11(5)9(3)4/h8-10H,6-7H2,1-5H3 |
InChI Key |
KLFSSBKMQZMQIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCN(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


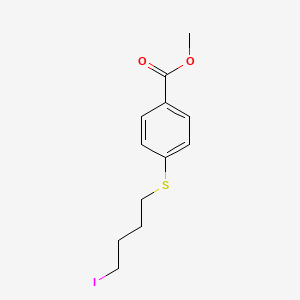



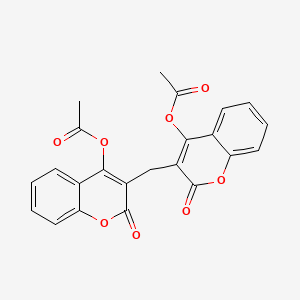
![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
